molecular formula C6H9N3O B1604858 Histidinal CAS No. 23784-15-8

Histidinal

Cat. No. B1604858
CAS RN: 23784-15-8
M. Wt: 139.16 g/mol
InChI Key: VYOIELONWKIZJS-YFKPBYRVSA-N
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Description

Histidinal is a naturally occurring histidine-derived compound that has been gaining attention in recent years for its potential applications in scientific research. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Scientific Research Applications

Modified Histidines in Peptide-Based Medicinal Chemistry

Histidine, when modified, demonstrates a broad range of applications from biological activities to catalysis, and from nanotechnology to polymer chemistry. Modified histidines play a crucial role in the development of bioactive peptides and peptidomimetics, offering new opportunities in drug discovery and medicinal research. Their modifications can significantly alter physical and chemical properties, enhancing the drug-likeness of peptide-based scaffolds (K. Sharma et al., 2023).

Histidine and Its Role in Biochemical and Molecular Biology Research

Histidine is integral in biochemistry and molecular biology, constituting the active site of various enzymes and catalyzing essential biological reactions. Its presence and function are pivotal in understanding enzymatic processes and molecular interactions within biological systems. This makes histidine a key subject of study in biochemical and molecular biology research (W. Derave, B. de Courten, & S. Baba, 2019).

Histidine in Genetic Analysis and Microbiology

In microbiological studies, histidine has been used to analyze genetic linkages, particularly in the study of Bacillus subtilis. Research involving histidine mutants helps in understanding the genetic mapping and biochemical pathways in microorganisms, shedding light on the complex genetic architectures of these species (E. Ephrati-Elizur, P. R. Srinivasan, & S. Zamenhof, 1961).

Histidinaemia Research

Histidinaemia, a metabolic disorder involving histidine, has been a subject of extensive research. Studies have focused on understanding its impact on human health, particularly concerning neurological development and metabolic processes. This research contributes significantly to our knowledge of metabolic disorders and their implications (A. Rosenmann, C. Scriver, C. Clow, & H. Levy, 1983; J. Coulombe et al., 1983; C. Scriver & H. Levy, 1983).

properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-5(3-10)1-6-2-8-4-9-6/h2-5H,1,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOIELONWKIZJS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946581
Record name 2-Amino-3-(1H-imidazol-5-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidinal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012234
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Histidinal

CAS RN

23784-15-8
Record name (αS)-α-Amino-1H-imidazole-5-propanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23784-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Histidinal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-(1H-imidazol-5-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Histidinal, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7G22NER35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Histidinal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012234
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
359
Citations
H GÖRISH, W HÖLKE - European journal of biochemistry, 1985 - Wiley Online Library
… histidinal were prepared as described above. Free histidinal was separated from the histidinal … The number of histidinal molecules bound per subunit of histidinol dehydrogenase was …
Number of citations: 26 febs.onlinelibrary.wiley.com
E Adams - Journal of Biological Chemistry, 1955 - Elsevier
… to proceed via the amino aldehyde n-histidinal. Earlier attempts to separate the two enzymatic … The present paper describes the behavior of synthetic n-histidinal (3) as a substrate in …
Number of citations: 103 www.sciencedirect.com
K Gohda, D Ohta, G Iwasaki, P Ertl… - Journal of Chemical …, 2001 - ACS Publications
… Then, the possible binding conformation of l-histidinal was modeled using the most … the potent histidinal-like inhibitors. We used the histidinal-like inhibitors because l-histidinal is known …
Number of citations: 9 pubs.acs.org
CL Meena, T Hingamire, T Gupta, B Deshmukh… - …, 2023 - Wiley Online Library
… evaluation of peptidehistidinal conjugated drug scaffolds, … histidinal residue of the compounds studied contribute effectively to antimalarial activity. Importantly, it was noted that histidinal…
E Adams - Journal of Biological Chemistry, 1955 - Elsevier
… in which the a-amino aldehyde corresponding to histidine (histidinal, l 2-amino-3-(4,(5)-… optical isomers of histidinal and some of their properties. The behavior of histidinal as a substrate …
Number of citations: 20 www.sciencedirect.com
GJ Sanjayan, K KARMODIYA, D Shanmugam, R Joshi… - 2023 - dr.iiserpune.ac.in
Herein we report the synthesis and evaluation of peptide-histidinal conjugated drug scaffolds, which have the potential to target the hemoglobin-degrading proteases falcipain-2/3 from …
Number of citations: 0 dr.iiserpune.ac.in
RE Wolf Jr, JC Loper - Journal of Biological Chemistry, 1969 - Elsevier
… and histidinal. The binding of 2 eq of DDPM reduces activity with histidinol and histidinal as … initial value although activity measured with histidinal is not decreased. Enzymatic activity …
Number of citations: 16 www.sciencedirect.com
JC Loper, E Adams - Journal of Biological Chemistry, 1965 - Elsevier
… Because of the decomposition of histidinal in alkali to yield products which absorb at 340 … histidinal reaction were routinely prepared lacking both enzyme and substrate, and histidinal …
Number of citations: 87 www.sciencedirect.com
K Kanaori, N Uodome, A Nagai, D Ohta, A Ogawa… - Biochemistry, 1996 - ACS Publications
… On the other hand, the [ 113 Cd]HDH−histidinal complex showed a signal at 192 ppm whose line width is 480 Hz at … (c) [ 113 Cd]HDH plus 2 equiv of dl-histidinal per subunit (80 000). …
Number of citations: 21 pubs.acs.org
KG Bitar, JR Firca, JC Loper - Biochimica et Biophysica Acta (BBA)-Protein …, 1977 - Elsevier
… enzyme with respect to the oxidation of its substrates histidinol and histidinal. The binding of DDPM reduces activity with histidinol and histidinal as substrates to 25 ~ and 42 ~ of their …
Number of citations: 36 www.sciencedirect.com

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